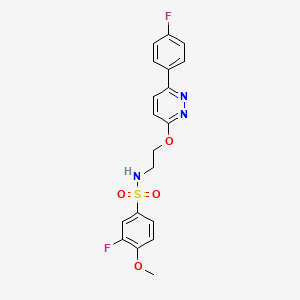
3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H17F2N3O4S and its molecular weight is 421.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide is a fluorinated sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including fluorine atoms, a pyridazine ring, and a sulfonamide moiety. The presence of fluorine is significant as it can enhance metabolic stability and binding affinity to biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 3-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
| Molecular Formula | C18H15F2N3O3S |
| Molecular Weight | 385.39 g/mol |
| InChI | InChI=1S/C18H15F2N3O3S/c19-14-6-4-13(5-7-14)17-8-9-18(23-22-17)26-11-10-21-27(24,25)16-3-1-2-15(20)12-16/h1-9,12,21H,10-11H2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorinated aromatic rings enhance binding affinity, leading to potent biological effects. The sulfonamide group contributes to the compound's ability to inhibit certain enzymatic activities.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.
Comparative Analysis with Similar Compounds
When compared to other similar compounds, such as 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide and 3-chloro-N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, the unique fluorination pattern of this compound enhances its pharmacological profile by improving metabolic stability and bioavailability.
Case Studies and Research Findings
Recent studies have explored the biological activity of 3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yloxy)ethyl)-4-methoxybenzenesulfonamide through various experimental approaches:
- Cell Line Studies : In vitro assays using cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations.
- Docking Simulations : Molecular docking studies have identified potential binding sites on target proteins, revealing insights into its mechanism of action.
- In Vivo Studies : Animal models have shown promising results regarding the anti-inflammatory effects of the compound, suggesting its potential for therapeutic use in inflammatory diseases.
Propriétés
IUPAC Name |
3-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4S/c1-27-18-8-6-15(12-16(18)21)29(25,26)22-10-11-28-19-9-7-17(23-24-19)13-2-4-14(20)5-3-13/h2-9,12,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIWHJTTZDJNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













